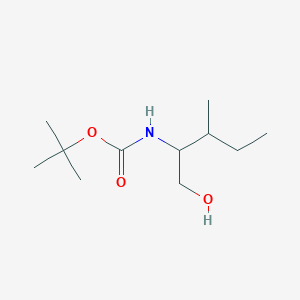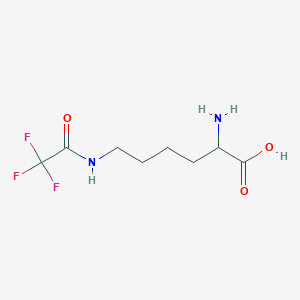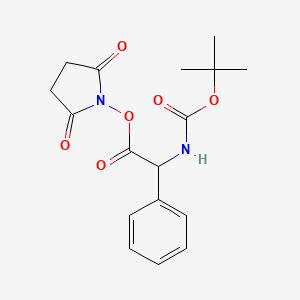
Boc-L-phenylglycine N-hydroxysuccinimide ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-phenylglycine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C17H20N2O6 and a molecular weight of 348.36 g/mol. It is commonly used in peptide synthesis and other organic synthesis processes due to its ability to form stable amide bonds. The compound appears as a white crystalline powder and has a melting point of 147-151°C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-L-phenylglycine N-hydroxysuccinimide ester is typically synthesized through the reaction of Boc-L-phenylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-phenylglycine N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester group is replaced by a nucleophile such as an amine or alcohol. This reaction is commonly used in peptide coupling to form amide bonds.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide at room temperature.
Major Products Formed
The major products formed from reactions involving this compound are amides and esters, depending on the nucleophile used. For example, when reacted with an amine, the product is an amide, while reaction with an alcohol yields an ester.
Wissenschaftliche Forschungsanwendungen
Boc-L-phenylglycine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis to form stable amide bonds, which are crucial in the development of peptides and proteins.
Biology: The compound is used in the modification of biomolecules, such as the conjugation of peptides to proteins or other biomolecules.
Medicine: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Boc-L-phenylglycine N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that facilitates nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is harnessed in peptide coupling reactions to form stable amide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-L-alanine N-hydroxysuccinimide ester
- Boc-L-valine N-hydroxysuccinimide ester
- Boc-L-leucine N-hydroxysuccinimide ester
Uniqueness
Boc-L-phenylglycine N-hydroxysuccinimide ester is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of peptides with aromatic amino acids, providing stability and reactivity that are distinct from other similar compounds.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHHKZULQJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

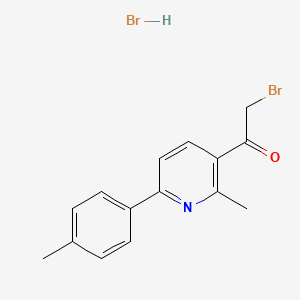
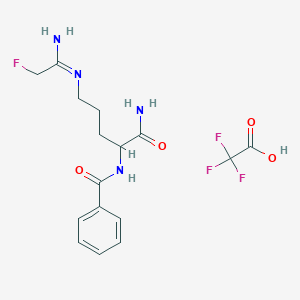
![(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone](/img/structure/B13390928.png)
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
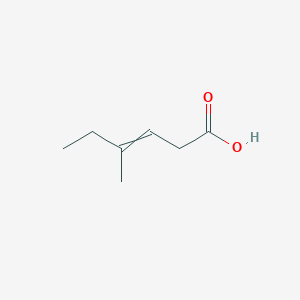
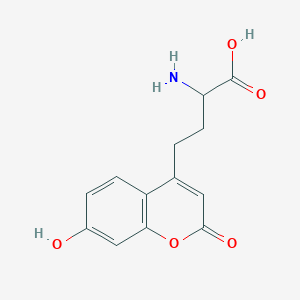

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
